Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indene derivatives, such as methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, can involve several innovative methods. For instance, a method has been developed for synthesizing 3-substituted-1H-indenes through the reaction of o-(β-magnesioalkyl)phenylmagnesium dihalides with carboxylate esters, followed by dehydration of the intermediate 1-substituted-1-indanols. This process achieves overall yields ranging from 45 to 95% (Baker et al., 2002). Additionally, the direct palladium iodide catalyzed oxidative carbonylation has been applied to synthesize furan and dihydrofuran esters, demonstrating the versatility of palladium-catalyzed reactions in synthesizing complex organic structures (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate derivatives has been elucidated through various techniques, including X-ray diffraction, demonstrating their complex geometrical arrangements and the influence of substituents on their spatial configuration. For instance, a study on a related structure, methyl 1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-10-[(E)-1-phenylmethylidene]perhydrocyclopent[a]chrysene-3a-carboxylate, provides insights into the intricate molecular geometry of such compounds (Kazakova et al., 2010).
Chemical Reactions and Properties
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, illustrating its reactivity and potential as a precursor for further chemical transformations. For example, its analogues have been synthesized from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination processes, achieving a yield of 97% (Yang Li-jian, 2013).
Scientific Research Applications
Corrosion Inhibition : Indanone derivatives, including compounds structurally related to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, have been shown to possess good inhibiting properties for mild steel corrosion in hydrochloric acid solutions (Saady et al., 2018).
Synthesis of Derivatives : Studies have been conducted on synthesizing analogs of 3-oxo-1H-indene-1-carboxylic acid derivatives from compounds like Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (Yang Li-jian, 2013).
Pesticide Production : Compounds similar to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate have been used as key intermediates in the synthesis of pesticides like Indoxacarb (Li-Xia Jing, 2012).
Biocatalysis in Agriculture : Bacillus cereus strain has been used for biocatalytic production of chiral intermediates for Indoxacarb, a pesticide, using compounds structurally similar to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (Zhang et al., 2019).
Antiviral Research : Derivatives of 1H-benz[e]indene-2,3-dihydro compounds, which are structurally related to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, have been prepared and tested for antiviral activities (Cavrini et al., 1978).
Organic Solar Cells : Research has been conducted on designing small organic solar cells using derivatives of 3-oxo-2,3-dihydro-1H-indene, indicating their potential in photovoltaic applications (Usman Ali et al., 2020).
Synthetic Chemistry : Various studies have focused on synthesizing and investigating the properties of indan-1-one derivatives with different functional groups for applications in synthetic chemistry (Shilin et al., 2018).
Medicinal Chemistry : Derivatives of 2,3-dihydro-1H-indene have been synthesized and evaluated for their antibacterial properties, particularly against Mycobacterium tuberculosis (Eyong et al., 2011).
Safety And Hazards
The safety information for “Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFSDUMJDBSQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372958 | |
Record name | Methyl 3-oxo-indan-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
29427-70-1 | |
Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29427-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxo-indan-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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